Cas no 2138048-25-4 (3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol)

3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol is a cyclohexanol derivative featuring a cyclopropyl(methyl)amino substituent at the 3-position and a methyl group at the 4-position. This compound is of interest in synthetic organic chemistry due to its stereochemical complexity and potential as an intermediate in pharmaceutical applications. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling the synthesis of more complex molecules. Its rigid cyclohexane backbone, combined with the cyclopropyl ring, may contribute to enhanced conformational stability, making it a valuable scaffold in medicinal chemistry research. The compound’s structural features suggest utility in the development of bioactive molecules with tailored physicochemical properties.
3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol structure
2138048-25-4 structure
商品名:3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
CAS番号:2138048-25-4
MF:C11H21NO
メガワット:183.290543317795
CID:6475117
PubChem ID:165787715

3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1158978
    • 3-[cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
    • 2138048-25-4
    • 3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
    • インチ: 1S/C11H21NO/c1-8-3-6-10(13)7-11(8)12(2)9-4-5-9/h8-11,13H,3-7H2,1-2H3
    • InChIKey: ZWIWXHIDTUYYET-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC(C)C(C1)N(C)C1CC1

計算された属性

  • せいみつぶんしりょう: 183.162314293g/mol
  • どういたいしつりょう: 183.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1158978-2.5g
3-[cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
2138048-25-4
2.5g
$2071.0 2023-06-08
Enamine
EN300-1158978-0.25g
3-[cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
2138048-25-4
0.25g
$972.0 2023-06-08
Enamine
EN300-1158978-5.0g
3-[cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
2138048-25-4
5g
$3065.0 2023-06-08
Enamine
EN300-1158978-10.0g
3-[cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
2138048-25-4
10g
$4545.0 2023-06-08
Enamine
EN300-1158978-0.5g
3-[cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
2138048-25-4
0.5g
$1014.0 2023-06-08
Enamine
EN300-1158978-0.05g
3-[cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
2138048-25-4
0.05g
$888.0 2023-06-08
Enamine
EN300-1158978-0.1g
3-[cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
2138048-25-4
0.1g
$930.0 2023-06-08
Enamine
EN300-1158978-1.0g
3-[cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol
2138048-25-4
1g
$1057.0 2023-06-08

3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol 関連文献

3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-olに関する追加情報

Introduction to 3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol (CAS No: 2138048-25-4)

3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol, identified by its CAS number 2138048-25-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a unique structural motif, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both cyclopropyl and methylamino substituents introduces intriguing pharmacophoric elements that may contribute to its biological activity.

The compound's structure consists of a cyclohexane backbone substituted at the 3-position with a [Cyclopropyl(methyl)amino] group and at the 4-position with a methyl group. This specific arrangement imparts distinct steric and electronic properties, making it a valuable candidate for further investigation. The cyclopropyl ring, known for its rigidity and ability to occupy space efficiently in biological environments, can significantly influence the molecule's interactions with target proteins. Additionally, the methylamino group can serve as a hydrogen bond acceptor or donor, depending on the context, thereby enhancing binding affinity.

In recent years, there has been growing interest in the development of molecules that incorporate cyclopropyl moieties due to their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that cyclopropyl-containing compounds can exhibit potent inhibitory effects on various enzymes involved in metabolic pathways. The structural features of 3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol make it a promising candidate for further exploration in this regard.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired stereocenter. These methodologies not only enhance the efficiency of the synthesis but also allow for the introduction of additional functional groups, enabling further derivatization for lead optimization.

One of the key aspects of studying 3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol is its potential role as a building block for more complex drug candidates. By leveraging its unique structural features, medicinal chemists can design derivatives that exhibit enhanced pharmacological properties. For example, modifications at the cyclohexane ring or the substituents attached to it can alter solubility, metabolic stability, and target specificity. Such modifications are crucial for improving drug-like characteristics and ensuring clinical efficacy.

The compound's biological activity has been preliminarily investigated in various in vitro assays. Initial studies suggest that it may possess inhibitory effects on certain enzymes and receptors relevant to therapeutic intervention. These findings are particularly exciting as they open up new avenues for developing treatments against diseases such as cancer, inflammation, and neurological disorders. Further research is needed to elucidate the precise mechanisms of action and identify potential off-target effects.

In conclusion, 3-[Cyclopropyl(methyl)amino]-4-methylcyclohexan-1-ol (CAS No: 2138048-25-4) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activity make it an attractive candidate for further development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug discovery and development.

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